Cas no 946322-60-7 (N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
-
- インチ: 1S/C23H22N4O2S/c1-15-5-8-17(9-6-15)18-11-12-22(29)27(26-18)13-3-4-21(28)25-23-24-19-10-7-16(2)14-20(19)30-23/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,28)
- InChIKey: YHGNTJIJNRORNH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C(C)C=C2S1)(=O)CCCN1N=C(C2=CC=C(C)C=C2)C=CC1=O
N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5013-1377-1mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-2μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-100mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-2mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-4mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-5mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-75mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-15mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-40mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5013-1377-20μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946322-60-7 | 20μmol |
$79.0 | 2023-09-10 |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamideに関する追加情報
Introduction to N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide (CAS No. 946322-60-7)
N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide, identified by its CAS number 946322-60-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The benzothiazole moiety and the pyridazine ring are key structural elements that contribute to its pharmacological properties, making it a promising candidate for further investigation.
The benzothiazole ring system is well-known for its presence in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The presence of a methyl group at the 6-position of the benzothiazole ring enhances its solubility and bioavailability, which are critical factors in drug design. Additionally, the pyridazine ring introduces a nitrogen-rich environment that can interact with biological targets, potentially leading to novel therapeutic effects.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their diverse pharmacological activities. N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide exemplifies this trend. Its molecular structure suggests that it may exhibit properties such as kinase inhibition, which is relevant to the treatment of various cancers and inflammatory diseases. The phenyl group at the 3-position of the pyridazine ring further modulates its interaction with biological targets, enhancing its potential as a lead compound.
One of the most compelling aspects of this compound is its potential to act as a scaffold for further derivatization. The combination of the benzothiazole and pyridazine moieties provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological profile. This flexibility is crucial in the drug discovery process, where optimizing a molecule's activity and selectivity often requires iterative modifications.
Recent studies have highlighted the importance of understanding the molecular interactions between heterocyclic compounds and biological targets. Computational methods, such as molecular docking and quantum mechanics calculations, have been instrumental in predicting how N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide might bind to proteins involved in disease pathways. These studies have provided valuable insights into its potential mechanisms of action and have guided the design of more effective derivatives.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The synthesis also benefits from modern spectroscopic methods like NMR spectroscopy and mass spectrometry, which are essential for characterizing the compound's structure and purity.
Evaluation of N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide's biological activity has been conducted using both in vitro and in vivo models. In vitro assays have shown promising results in terms of inhibiting specific enzymes relevant to cancer progression and inflammation. These findings support further preclinical development efforts aimed at validating its therapeutic potential.
The compound's potential applications extend beyond oncology and inflammation management. Preliminary data suggest that it may also exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. This dual functionality makes it an attractive candidate for developing novel antibiotics or combination therapies that address multidrug-resistant bacteria.
The development of new drugs is a complex process that involves extensive testing for efficacy, safety, and pharmacokinetic properties. N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo -1 , 6 -dihydropyridazin - 1 - ylbutanamide's journey from laboratory discovery to potential clinical use exemplifies this journey. Each stage—from initial synthesis to biological evaluation—requires meticulous attention to detail to ensure that promising compounds reach patients safely and effectively.
In conclusion, N-( 6 -methyl - 1 , 3 -benzothiazol - 2 - yl strong >) - < strong > 4 - 3 - ( 4 -methylphenyl ) - 6 - oxo - 1 , 6 -dihydropyridazin - 1 - ylbutanamide strong > (CAS No . < strong >946322 -60 -7 strong >) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of heterocyclic moieties offers multiple opportunities for further development , making it a valuable asset in the quest for new therapeutic agents . As research continues , it is likely that this compound will play an important role in addressing some of today's most pressing medical challenges . p >
946322-60-7 (N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide) 関連製品
- 1070505-53-1(rac Bepotastine)
- 114744-52-4(1-(4-Bromoindolin-1-yl)ethanone)
- 1022087-30-4(O-De-phenyl Andarine)
- 2138167-14-1(Ethyl 3-[(2-aminoethyl)amino]-2,2-difluoropropanoate)
- 2137605-01-5(Cyclopropane, 1-(bromomethyl)-2,2-dimethyl-1-(2-propen-1-yl)-)
- 1806860-37-6(Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate)
- 2034481-80-4(5-bromo-N-[2-(pyrimidin-5-yl)ethyl]furan-2-carboxamide)
- 1706319-72-3(2-(5-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
- 1186651-51-3(5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
- 1935882-16-8(4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-)



